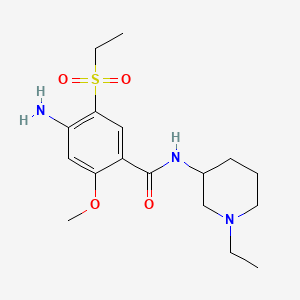

4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

4-amino-N-(1-ethylpiperidin-3-yl)-5-ethylsulfonyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(11-20)19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSSPNVLVQHWRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC(C1)NC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746999 | |

| Record name | 4-Amino-5-(ethanesulfonyl)-N-(1-ethylpiperidin-3-yl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148516-68-1 | |

| Record name | 4-Amino-5-(ethanesulfonyl)-N-(1-ethylpiperidin-3-yl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The process may include:

Formation of the Piperidinyl Group: This step involves the alkylation of piperidine with ethyl halides under basic conditions.

Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction.

Sulfonylation: The ethylsulfonyl group is introduced via sulfonylation reactions using ethylsulfonyl chloride.

Methoxylation: The methoxy group is introduced through methylation reactions using methanol and a suitable catalyst.

Amidation: The final step involves the formation of the benzamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups using suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Pharmacological Significance

Amisulpride Synthesis

The compound serves as a crucial intermediate in the synthesis of amisulpride, which is utilized for treating schizophrenia and other psychiatric disorders. Amisulpride functions primarily as a selective antagonist of dopamine D2 and D3 receptors, which plays a vital role in its therapeutic effects against psychotic symptoms . The synthesis process involves several chemical reactions, including the coupling of 4-amino-2-methoxy-5-ethylsulfonylbenzoic acid with N-ethyl-2-aminomethylpyrrolidine, highlighting the compound's importance in pharmaceutical chemistry .

Research Applications

Neuropharmacology Studies

Research has indicated that derivatives of 4-amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide exhibit varying degrees of pharmacological activity. Studies have explored its impact on neurotransmitter systems and behavioral responses in animal models, providing insights into its efficacy and safety profile . For example, studies involving amisulpride have demonstrated its effectiveness in managing negative symptoms of schizophrenia, which are often resistant to treatment with other antipsychotics .

Biochemical Interactions

Transport Mechanisms

Recent investigations into the transport mechanisms of amisulpride have revealed that this compound interacts with various transporters at the blood-brain barrier (BBB). This research aims to elucidate how the compound crosses the BBB and its implications for drug delivery systems targeting central nervous system disorders . The expression of specific transporters (e.g., GLUT1, P-glycoprotein) has been studied to understand their role in the uptake and distribution of amisulpride within the brain .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. This compound may act by:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

Modulating Receptors: Interacting with cell surface receptors to modulate signaling pathways.

Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide

- CAS Number : 148516-68-1

- Molecular Formula : C₁₇H₂₇N₃O₄S

- Molecular Weight : 369.48 g/mol

- Structural Features : Contains a piperidine ring (six-membered), ethylsulfonyl, methoxy, and benzamide groups. The piperidine substituent at position 3 distinguishes it from pyrrolidine-based analogues like amisulpride .

Physicochemical Properties :

- Electronic Properties : The sulfonyl and methoxy groups enhance polarity, while the piperidine ring facilitates hydrogen bonding and dipole interactions, influencing solubility and receptor binding .

- Solubility: Limited direct data, but structural analogs like amisulpride are sparingly soluble in water and ethanol, suggesting similar challenges .

Comparison with Structurally Similar Compounds

Amisulpride (4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide)

Key Differences :

Structural Impact :

Enantiomers of Amisulpride: Esamisulpride and Aramisulpride

Key Differences :

| Parameter | Esamisulpride (S-enantiomer) | Aramisulpride (R-enantiomer) | Target Compound |

|---|---|---|---|

| Stereochemistry | S-configuration at pyrrolidine | R-configuration at pyrrolidine | Racemic (RS) or undefined |

| Purity | >99% | >99% | Not specified |

| Clinical Relevance | Enhanced D2/D3 antagonism | Reduced efficacy | Unknown |

Implications :

Functional Analogues with Piperidine/Pyrrolidine Substitutions

Examples :

4-Amino-N-[[1-(2-propenyl)pyrrolidin-2-yl]methyl]-5-(ethylsulfonyl)-2-methoxybenzamide (CAS 71675-89-3): Substitutes the ethyl group with a propenyl chain, altering lipophilicity and metabolic pathways .

4-Amino-5-(ethylsulfonyl)-2-methoxy-N-[(1-benzylpyrrolidin-2-yl)methyl]benzamide (CAS 93839-84-0): Benzyl group enhances aromatic interactions but increases molecular weight (433.58 g/mol) .

Comparison Table :

| Compound | Core Structure | Substituent | Molecular Weight | Applications |

|---|---|---|---|---|

| Target Compound | Piperidine | 1-Ethyl-3-piperidinyl | 369.48 | Research (CNS targets) |

| Amisulpride | Pyrrolidine | 1-Ethyl-2-pyrrolidinyl | 369.48 | Marketed antipsychotic |

| CAS 93839-84-0 | Pyrrolidine | 1-Benzyl-2-pyrrolidinyl | 433.58 | Experimental |

Research Findings and Implications

Pharmacological Potential

- The target compound’s piperidine ring may confer unique interactions with dopamine receptors, but its D2/D3 affinity remains unverified. Amisulpride’s clinical success underscores the importance of pyrrolidine in optimizing receptor binding .

Biological Activity

4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide, commonly referred to as "Compound A," is a synthetic compound with a complex molecular structure characterized by its potential pharmacological properties. Its molecular formula is and it has a molecular weight of approximately 369.48 g/mol. This article explores the biological activity of Compound A, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 369.48 g/mol

- CAS Number : 148516-68-1

- IUPAC Name : 4-amino-N-(1-ethylpiperidin-3-yl)-5-ethylsulfonyl-2-methoxybenzamide

Compound A exhibits its biological activity primarily through interactions with various neurotransmitter systems. It is believed to modulate dopaminergic and serotonergic pathways, potentially influencing mood and cognitive functions. The compound's structural features, particularly the piperidine ring and sulfonyl group, contribute to its binding affinity for specific receptors.

Antidepressant Effects

Recent studies have indicated that Compound A may possess antidepressant properties. In animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test (FST) and tail suspension test (TST). These effects are hypothesized to be mediated by increased serotonin and norepinephrine levels in the brain.

Antitumor Activity

Research has demonstrated that Compound A exhibits antiproliferative effects against various cancer cell lines. Notably, it showed selective cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 5.3 μM. This suggests that Compound A may inhibit tumor growth by inducing apoptosis or cell cycle arrest in malignant cells.

Neuroprotective Properties

In vitro studies have shown that Compound A can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect is attributed to its antioxidant properties, which may help mitigate neurodegenerative conditions.

Case Studies

-

Antidepressant Activity in Rodent Models :

A study conducted on rodents evaluated the antidepressant effects of Compound A over a four-week period. The results indicated a significant decrease in immobility time during behavioral tests, suggesting enhanced mood and reduced anxiety-like symptoms. -

Antiproliferative Activity Against Cancer Cells :

In a controlled laboratory setting, Compound A was tested against various cancer cell lines, including MCF-7 and HCT116. The compound demonstrated potent antiproliferative effects with IC50 values ranging from 2.2 to 5.3 μM across different cell types. -

Neuroprotection Against Oxidative Stress :

Research highlighted the ability of Compound A to reduce reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stressors. This was evidenced by decreased markers of cellular damage and improved cell viability.

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide, and how can reaction yields be maximized?

- Methodology : The synthesis typically involves coupling reactions between the benzamide core and substituted piperidine derivatives. For example, piperidinyl moieties can be introduced via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis. Purification by normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) is effective for isolating intermediates . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) improves yields.

Q. How is structural characterization of this compound performed to confirm its identity and purity?

- Methodology : Use a combination of IR spectroscopy (to identify functional groups like sulfonyl and methoxy), NMR (¹H/¹³C for backbone and substituent analysis), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For example, in related benzamide derivatives, ¹H NMR peaks for methoxy groups appear at ~3.8–4.0 ppm, while aromatic protons are resolved in the 6.5–8.5 ppm range . Purity is assessed via HPLC with UV detection at 254 nm.

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

- Methodology : Solubility is determined in common solvents (DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under varying pH (2–12) and temperatures (4°C to 40°C) are conducted via accelerated degradation assays. For sulfonamide-containing analogs, aqueous solubility is often pH-dependent due to ionization of the sulfonyl group .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzyme inhibition)?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For enzyme inhibition assays, employ kinetic analysis (e.g., Michaelis-Menten plots) with varying substrate concentrations. Molecular docking (using software like AutoDock Vina) predicts binding modes, validated by mutagenesis studies on target residues .

Q. What strategies are effective for structure-activity relationship (SAR) analysis of derivatives?

- Methodology : Synthesize analogs with modifications to the ethylsulfonyl, methoxy, or piperidinyl groups. Test in vitro bioactivity (e.g., IC₅₀ values in enzyme assays) and correlate with computational descriptors (logP, polar surface area). For example, replacing the ethyl group on sulfonyl with bulkier substituents may alter membrane permeability .

Q. How should contradictory data in pharmacokinetic (PK) studies be resolved?

- Methodology : Replicate experiments under standardized conditions (e.g., fixed dosing, animal strain). Use LC-MS/MS for precise plasma concentration measurements. Discrepancies in bioavailability may arise from metabolic instability (e.g., cytochrome P450-mediated oxidation of the piperidinyl group), which can be probed via liver microsome assays .

Q. What experimental designs are recommended for assessing in vivo efficacy and toxicity?

- Methodology : Use rodent models for acute toxicity (LD₅₀) and subchronic studies (28-day repeated dosing). For efficacy, employ disease-specific models (e.g., xenografts for anticancer activity). Monitor biomarkers (e.g., liver enzymes, creatinine) and perform histopathology. Dose optimization is critical to balance efficacy and hepatotoxicity risks .

Methodological Notes

- Data Validation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

- Troubleshooting Synthesis : Low yields in coupling steps may require inert atmosphere conditions or alternative catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including 3Rs (Replacement, Reduction, Refinement) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.